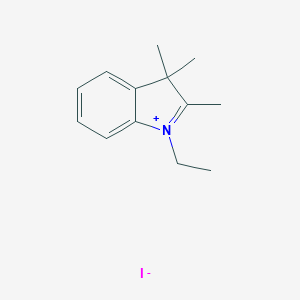

3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-2,3,3-trimethylindol-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N.HI/c1-5-14-10(2)13(3,4)11-8-6-7-9-12(11)14;/h6-9H,5H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXDRZOCHPMFIX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433924 | |

| Record name | 3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14134-81-7 | |

| Record name | 3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide, a quaternary ammonium salt with significant applications in the synthesis of cyanine dyes. This document collates available data on its physical and chemical characteristics, spectral properties, and reactivity. Detailed experimental protocols for its synthesis and purification are presented, alongside a discussion of its role as a key intermediate in the development of fluorescent probes and potential therapeutic agents. The information is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties

1-ethyl-2,3,3-trimethyl-3H-indolium iodide is a solid, ranging in appearance from white to light yellow or purple crystalline powder.[1][2] It is a key precursor in the synthesis of various functional dyes due to its reactive 2-methyl group.

Table 1: Physical and Chemical Properties of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide

| Property | Value | Reference(s) |

| IUPAC Name | 1-ethyl-2,3,3-trimethyl-3H-indolium iodide | [2] |

| CAS Number | 14134-81-7 | [1][2] |

| Molecular Formula | C₁₃H₁₈IN | [2] |

| Molecular Weight | 315.20 g/mol | [1] |

| Appearance | White to light yellow to purple powder/crystal | [1] |

| Melting Point | 202 °C | [1] |

| Purity | >97% or >98.0% (HPLC) | [1][2] |

| Storage Conditions | Room temperature, in a dark place under an inert atmosphere | [2] |

Spectral Data

While specific spectral data is often proprietary to commercial suppliers, typical spectral characteristics can be inferred from related structures and are crucial for reaction monitoring and product characterization.

Table 2: Expected Spectral Data for 1-ethyl-2,3,3-trimethyl-3H-indolium iodide

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), three methyl groups (singlets), and aromatic protons of the indole ring. |

| ¹³C NMR | Resonances for the aliphatic carbons of the ethyl and methyl groups, the quaternary carbon, and the aromatic carbons of the indole ring. |

| UV-Vis | Absorption maxima characteristic of the indolium chromophore. |

| FT-IR | Vibrational bands corresponding to C-H (aliphatic and aromatic), C=N⁺, and C-N bonds. |

Reactivity and Chemical Behavior

The core of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide's utility lies in its reactivity. The quaternary nitrogen atom withdraws electron density, making the protons on the adjacent methyl group (at the 2-position) acidic. This allows for condensation reactions with various electrophiles, a key step in the synthesis of cyanine dyes.

The indolium ring itself is susceptible to nucleophilic attack, a property that can be exploited in the design of fluorescent probes that respond to specific analytes. For instance, a related indolium-based probe was developed for the detection of cyanide, where the nucleophilic attack of CN⁻ on the indolium core leads to a change in fluorescence.

Experimental Protocols

Synthesis of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide

This protocol is based on the common synthetic route of N-alkylation of an indolenine derivative.[3]

Reaction Scheme:

References

Technical Guide: Synthesis of 1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide

This document provides a comprehensive technical overview of the synthesis protocol for 1-ethyl-2,3,3-trimethyl-3H-indolium iodide, a key intermediate in the production of cyanine dyes. The intended audience for this guide includes researchers, chemists, and professionals involved in chemical synthesis and drug development.

Introduction

1-Ethyl-2,3,3-trimethyl-3H-indolium iodide is a quaternary ammonium salt derived from 2,3,3-trimethylindolenine, commonly known as Fischer's base. This compound serves as a crucial precursor in the synthesis of various cyanine dyes, which have widespread applications as photosensitizers in photography, biotechnology (e.g., fluorescent labels for biomolecules), and materials science. The synthesis is a classic example of an N-alkylation reaction, specifically a quaternization, where the lone pair of electrons on the nitrogen atom of the indolenine ring attacks an ethylating agent.

Reaction Pathway

The synthesis of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide is typically achieved through the direct N-alkylation of 2,3,3-trimethylindolenine (Fischer's base) with ethyl iodide. This is a bimolecular nucleophilic substitution (SN2) reaction.

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

The following protocol details the synthesis of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide from 2,3,3-trimethylindolenine and ethyl iodide.

Materials and Equipment:

-

2,3,3-trimethylindolenine

-

Ethyl iodide

-

Acetonitrile (or other suitable solvent like benzene or toluene)

-

Diethyl ether (for washing/precipitation)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,3-trimethylindolenine in a suitable solvent such as acetonitrile.

-

Addition of Alkylating Agent: Add ethyl iodide to the solution. An excess of ethyl iodide is often used to ensure complete conversion of the starting material.

-

Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC). The product will often precipitate out of the solution as the reaction proceeds.

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of methanol and diethyl ether, to yield a crystalline solid.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize the quantitative data associated with this synthesis.

Table 1: Reactant Properties and Stoichiometry

| Reactant | Molar Mass ( g/mol ) | Molar Ratio |

| 2,3,3-Trimethylindolenine | 159.25 | 1.0 |

| Ethyl Iodide | 155.97 | 1.0 - 1.5 |

Table 2: Reaction Conditions and Product Characteristics

| Parameter | Value |

| Solvent | Acetonitrile, Benzene, or Toluene |

| Reaction Temperature | Reflux |

| Reaction Time | 2 - 24 hours |

| Appearance | Crystalline Solid |

| Melting Point | ~205-210 °C (decomposes) |

| Typical Yield | >80% |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide.

Caption: General experimental workflow for the synthesis.

Spectral Properties of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide, a key intermediate in the synthesis of cyanine dyes and other fluorescent probes. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document compiles its known characteristics and provides detailed experimental protocols based on established methods for analogous indolium salts.

Compound Identification and Physical Properties

1-ethyl-2,3,3-trimethyl-3H-indolium iodide is a quaternary ammonium salt. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 1-ethyl-2,3,3-trimethyl-3H-indolium iodide | TCI Chemicals |

| CAS Number | 14134-81-7 | [Apollo Scientific] |

| Molecular Formula | C₁₃H₁₈IN | [Sigma-Aldrich] |

| Molecular Weight | 315.20 g/mol | TCI Chemicals |

| Appearance | White to light yellow to purple powder/crystal | [TCI Chemicals] |

| Purity | >98.0% (HPLC) | [TCI Chemicals] |

Spectral Properties

Detailed quantitative spectral data for 1-ethyl-2,3,3-trimethyl-3H-indolium iodide is not readily found in the surveyed literature. Indolium salts are precursors to cyanine dyes and their primary spectral interest often lies in the final dye product. However, based on the spectral properties of similar indolium compounds, the following characteristics can be anticipated.

UV-Visible Absorption

Indolium salts typically exhibit absorption maxima in the ultraviolet region. The exact position and intensity of the absorption bands are influenced by the solvent polarity. For comparison, the closely related 1,2,3,3-tetramethyl-3H-indolium iodide shows absorption in the UV range. It is expected that 1-ethyl-2,3,3-trimethyl-3H-indolium iodide will have a similar absorption profile.

Fluorescence Emission

Simple indolium salts are generally not strongly fluorescent. Their primary role is to serve as a heterocyclic nucleus in the formation of polymethine cyanine dyes, which are renowned for their strong fluorescence in the visible and near-infrared regions. The fluorescence properties of cyanine dyes are highly dependent on the length of the polymethine chain connecting the heterocyclic nuclei.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectral characterization of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide, based on standard procedures for similar compounds.

Synthesis of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide

This protocol is adapted from the general synthesis of indolinium salts.

Materials:

-

2,3,3-trimethyl-3H-indole

-

Iodoethane

-

Acetonitrile (anhydrous)

-

Diethyl ether

Procedure:

-

Dissolve 2,3,3-trimethyl-3H-indole in a minimal amount of anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a stoichiometric excess (typically 1.5 to 2 equivalents) of iodoethane to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The product, 1-ethyl-2,3,3-trimethyl-3H-indolium iodide, will often precipitate from the solution upon cooling. If not, the product can be precipitated by the addition of diethyl ether.

-

Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the final compound.

UV-Visible Spectroscopy

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mM).

-

From the stock solution, prepare a series of dilutions to the desired concentrations for analysis (e.g., 1-20 µM).

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Record the absorption spectrum of each solution over a wavelength range of 200-800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

To determine the molar extinction coefficient (ε), use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Instrumentation:

-

Fluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector.

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a dilute solution of the compound in a spectroscopic grade solvent (typically with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects).

-

Record the emission spectrum by exciting the sample at its absorption maximum (λmax) or another suitable wavelength. The emission should be scanned over a wavelength range longer than the excitation wavelength.

-

Record an excitation spectrum by setting the emission monochromator to the wavelength of maximum emission and scanning the excitation monochromator.

-

To determine the fluorescence quantum yield (Φ), a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used, and the quantum yield is calculated using the comparative method.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a clean, dry NMR tube to a volume of approximately 0.6-0.7 mL.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide.

Caption: Synthetic workflow for 1-ethyl-2,3,3-trimethyl-3H-indolium iodide.

Caption: Workflow for the spectral characterization of the compound.

Conclusion

1-ethyl-2,3,3-trimethyl-3H-indolium iodide is a valuable chemical intermediate, particularly in the synthesis of fluorescent materials. While a detailed public repository of its specific spectral data is limited, this guide provides a framework for its synthesis and characterization based on established scientific principles and methodologies applied to analogous compounds. The provided protocols offer a solid foundation for researchers to produce and analyze this compound for their specific applications in drug development and scientific research. Further investigation into the photophysical properties of this specific indolium salt could provide valuable insights for the design of novel fluorescent probes.

Technical Whitepaper: 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide

CAS Number: 14134-81-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2,3,3-trimethyl-3H-indolium iodide is a quaternary ammonium salt belonging to the indolium family of heterocyclic compounds. This document provides an in-depth technical overview of its synthesis, physicochemical properties, and, notably, its application as a key intermediate in the development of fluorescent probes. While direct pharmaceutical applications are not widely documented, its role in the synthesis of cyanine dyes and sensor molecules makes it a compound of significant interest for bioanalytical and diagnostic tool development, areas with direct relevance to the drug discovery and development process.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for 1-ethyl-2,3,3-trimethyl-3H-indolium iodide is presented below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 14134-81-7 | [1] |

| Molecular Formula | C13H18IN | |

| Molecular Weight | 315.19 g/mol | |

| Appearance | White to light yellow to purple powder/crystals | |

| Melting Point | 200.00°C - 202.00°C | |

| Purity | >98.0% (HPLC) | |

| Synonyms | 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide, N-ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide |

Table 2: Safety Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P280: Wear protective gloves/ eye protection/ face protection. |

| H319: Causes serious eye irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H335: May cause respiratory irritation | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P302 + P352: IF ON SKIN: Wash with plenty of water. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis Protocols

The synthesis of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide can be conceptualized as a two-step process: the formation of the indole ring system followed by quaternization of the nitrogen atom.

Step 1: Synthesis of 2,3,3-trimethyl-3H-indole (Fischer Indole Synthesis)

The indole core is typically synthesized via the Fischer indole synthesis. This reaction involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde. For the synthesis of 2,3,3-trimethyl-3H-indole, phenylhydrazine and 3-methyl-2-butanone are used.

Experimental Protocol:

-

To a reaction vessel, add phenylhydrazine and 3-methyl-2-butanone in a suitable acidic catalyst (e.g., sulfuric acid, polyphosphoric acid, or p-toluenesulfonic acid).

-

Heat the reaction mixture under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2,3,3-trimethyl-3H-indole.

Step 2: Quaternization to 1-ethyl-2,3,3-trimethyl-3H-indolium iodide

The final step is the quaternization of the nitrogen atom in the indole ring with an ethyl group. This is a standard N-alkylation reaction. A plausible method is the reaction of 2,3,3-trimethyl-3H-indole with ethyl iodide. A similar procedure has been described for the synthesis of a related sulfonated indolium salt.[2]

Experimental Protocol:

-

Dissolve 2,3,3-trimethyl-3H-indole in a suitable solvent such as acetonitrile.

-

Add an excess of ethyl iodide to the solution.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration and wash with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 1-ethyl-2,3,3-trimethyl-3H-indolium iodide.

Application in Fluorescent Probe Synthesis

1-Ethyl-2,3,3-trimethyl-3H-indolium iodide is a valuable precursor for the synthesis of fluorescent probes, particularly for the detection of anions like cyanide. An example is the synthesis of a furfural derivative-indolium conjugated colorimetric and fluorescent probe, L1.

Synthesis of a Cyanide-Sensing Fluorescent Probe (L1)

Experimental Protocol:

-

Dissolve 5-(p-nitrophenyl) furfural (2 mM) and 1-ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide (2 mM) in absolute ethanol (20 mL).

-

Add piperidine as a catalyst to the solution.

-

Stir the mixture and reflux at 80 °C for 12 hours.

-

After the reaction, cool the solution to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting dark red powder to obtain the L1 probe.

Experimental Workflow for Cyanide Detection

The response of the L1 probe to cyanide is measured using colorimetric and fluorescence analysis.

Experimental Protocol:

-

Prepare a stock solution of the L1 probe in a suitable solvent mixture (e.g., DMSO/H₂O (1:1, v/v)).

-

Prepare solutions of various anions, including cyanide, in the same solvent system.

-

For UV-vis spectroscopy, record the absorbance spectrum of the L1 probe solution before and after the addition of the cyanide solution.

-

For fluorescence spectroscopy, record the emission spectrum of the L1 probe solution before and after the addition of the cyanide solution, using an appropriate excitation wavelength.

-

Observe any visual color changes in the solution upon the addition of cyanide.

Mechanism of Cyanide Sensing

The detection of cyanide by the L1 probe is based on a nucleophilic attack of the cyanide anion on the C=N bond of the indolium moiety. This disrupts the intramolecular charge transfer (ICT) within the probe molecule, leading to a color change and fluorescence quenching.

Conclusion

1-Ethyl-2,3,3-trimethyl-3H-indolium iodide is a versatile chemical intermediate with well-defined physicochemical properties. While its direct application in drug development is not established, its crucial role as a building block in the synthesis of fluorescent probes for biologically relevant anions like cyanide highlights its importance in the broader field of biomedical research and diagnostics. The synthetic routes are straightforward, and its application in sensor technology is based on well-understood chemical principles. This makes it a valuable compound for researchers and scientists working on the development of new analytical tools.

References

An In-Depth Technical Guide to 1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide, a heterocyclic compound with significant relevance in various scientific domains, including the development of fluorescent probes and materials science.

Molecular Structure and Properties

1-Ethyl-2,3,3-trimethyl-3H-indolium iodide is a quaternary ammonium salt characterized by a positively charged indolium cation and an iodide anion. The core of the cation is a 3H-indole ring system, which is a bicyclic structure consisting of a fused benzene and pyrrole ring.

Key Structural Features:

-

Indolium Cation: The nitrogen atom in the pyrrole ring is quaternized with an ethyl group, resulting in a positive charge that is delocalized across the heterocyclic system.

-

Methyl Substituents: Three methyl groups are attached to the indole core: one at the 2-position and two at the 3-position.

-

Iodide Anion: The iodide ion serves as the counterion to the positively charged indolium cation.

A summary of the key physicochemical properties of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 14134-81-7 | [1] |

| Molecular Formula | C₁₃H₁₈IN | |

| Molecular Weight | 315.20 g/mol | |

| Appearance | White to light yellow to purple powder/crystal | [2] |

| Purity | >98.0% (HPLC) | [2] |

| Melting Point | 202 °C | [2] |

Synthesis of 1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide

The synthesis of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide typically involves the quaternization of 2,3,3-trimethyl-3H-indole with an ethylating agent, such as ethyl iodide. A general synthetic workflow is outlined below.

Figure 1: General synthetic workflow for 1-ethyl-2,3,3-trimethyl-3H-indolium iodide.

Detailed Experimental Protocol

A representative experimental protocol for the synthesis is as follows, adapted from procedures for similar indolium salt preparations[3]:

Materials:

-

2,3,3-trimethyl-3H-indole

-

Ethyl iodide

-

Anhydrous acetonitrile

-

Diethyl ether (for washing)

Procedure:

-

A mixture of 2,3,3-trimethyl-3H-indole (1 equivalent) and ethyl iodide (1.1 equivalents) is dissolved in anhydrous acetonitrile.

-

The reaction mixture is stirred and refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is washed with diethyl ether to remove any unreacted starting materials.

-

Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to afford the pure 1-ethyl-2,3,3-trimethyl-3H-indolium iodide.

Spectroscopic Characterization

While specific spectral data for 1-ethyl-2,3,3-trimethyl-3H-indolium iodide is available from commercial suppliers, a general overview of the expected spectroscopic features is provided below. This information is crucial for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the three methyl groups (singlets), and the aromatic protons of the indole ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aliphatic carbons of the ethyl and methyl groups, the quaternary carbon at the 3-position, and the aromatic carbons of the indole nucleus.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would confirm the molecular weight of the indolium cation (C₁₃H₁₈N⁺).

Applications in Research and Development

1-Ethyl-2,3,3-trimethyl-3H-indolium iodide serves as a versatile building block in the synthesis of various functional molecules, particularly cyanine dyes.

Precursor for Cyanine Dyes and Fluorescent Probes

This indolium salt is a key intermediate in the synthesis of cyanine dyes, which are a class of synthetic dyes with strong absorption and fluorescence properties in the visible and near-infrared regions of the spectrum. These dyes are widely used in various bioanalytical applications.

A notable application is in the development of fluorescent probes for the detection of specific analytes. For instance, a colorimetric and fluorescent probe for cyanide detection was synthesized via the aldol reaction of 5-(p-nitrophenyl) furfural and 1-ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide.[4] This probe exhibited a significant color and fluorescence change in response to cyanide, enabling its detection.[4] The sensing mechanism involves the nucleophilic attack of the cyanide anion on the indolium C=N bond, which disrupts the intramolecular charge transfer (ICT) process within the probe molecule.[4]

Figure 2: Logical relationship of the cyanide sensing mechanism.

Potential in Drug Development

The indole scaffold is a privileged structure in medicinal chemistry and is present in numerous approved drugs.[5] Indole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

Biological Signaling Pathways:

Indole and its derivatives are known to function as signaling molecules in various biological systems.[6][7] They can influence host physiology through several receptor-mediated signal transduction pathways, including:

-

Aryl Hydrocarbon Receptor (AhR): Microbial indole metabolites are known to be ligands for AhR, a transcription factor that plays a crucial role in regulating immune responses and maintaining gut homeostasis.[8]

-

Pregnane X Receptor (PXR): This nuclear receptor is involved in the metabolism of xenobiotics and can be modulated by indole compounds.[8]

-

Toll-like Receptors (TLRs): Indoles can influence TLR signaling, which is critical for the innate immune response.[8]

Furthermore, indole alkaloids have been investigated for their potential to target the MAP kinase (MAPK) signaling pathway in cancer treatment.[9] The MAPK pathway is involved in key cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers.[9]

Figure 3: Involvement of indole compounds in major signaling pathways.

While specific studies on the biological activity of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide are limited, its structural similarity to other biologically active indolium salts suggests potential for further investigation in drug discovery and development.

Conclusion

1-Ethyl-2,3,3-trimethyl-3H-indolium iodide is a valuable chemical entity with a well-defined molecular structure and accessible synthetic route. Its primary utility lies in its role as a precursor for the synthesis of cyanine dyes and fluorescent probes, which have significant applications in bioanalytical chemistry. Furthermore, the broader class of indole and indolium compounds demonstrates a wide range of biological activities, highlighting the potential of this molecule as a scaffold for the development of novel therapeutic agents. Further research into the specific biological properties of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide is warranted to fully explore its potential in drug development.

References

- 1. 1-Ethyl-2,3,3-triMethylindolenium Iodide | CAS#:14134-81-7 | Chemsrc [chemsrc.com]

- 2. 1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide | 14134-81-7 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 3. rsc.org [rsc.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. [PDF] A Novel Indolium-Based Fluorescent Probe for Fast Detection of Cyanide | Semantic Scholar [semanticscholar.org]

- 6. Indole: a signaling molecule or a mere metabolic byproduct that alters bacterial physiology at a high concentration? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Roles of indole as an interspecies and interkingdom signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diverse roles of microbial indole compounds in eukaryotic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment | MDPI [mdpi.com]

Solubility Profile of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide, a key intermediate in the synthesis of cyanine dyes and other specialized organic compounds. Understanding the solubility of this salt in various organic solvents is critical for its synthesis, purification, and subsequent use in chemical reactions. This document compiles available solubility data, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

Precise quantitative solubility data for 1-ethyl-2,3,3-trimethyl-3H-indolium iodide in a wide range of organic solvents is not extensively documented in publicly available literature. However, data for a structurally analogous compound, 1,2,3,3-tetramethyl-3H-indolium iodide, provides a valuable reference point, suggesting solubility in polar organic solvents.

| Compound | Solvent | Solubility | Temperature |

| 1,2,3,3-Tetramethyl-3H-indolium iodide | Methanol | 25 mg/mL | Room Temp. |

Note: This data is for a closely related compound and should be used as an estimation for 1-ethyl-2,3,3-trimethyl-3H-indolium iodide.

Qualitative Solubility Information

1-ethyl-2,3,3-trimethyl-3H-indolium iodide is a member of the indolium salt family, which are precursors to non-sulfonated cyanine dyes. As a general characteristic, these types of dyes and their precursors are known to be soluble in a variety of organic solvents. The solubility is influenced by the polarity of the solvent.

Based on general knowledge of similar compounds, 1-ethyl-2,3,3-trimethyl-3H-indolium iodide is expected to be soluble in:

-

Polar Protic Solvents: such as methanol and ethanol.

-

Polar Aprotic Solvents: such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][2]

-

Chlorinated Solvents: such as chloroform and dichloromethane.[1]

The purification of related indolium salts often involves recrystallization from solvents like ethanol or mixtures such as acetone/ether, which further indicates their solubility in these media.

Experimental Protocols for Solubility Determination

The following is a standard protocol for the gravimetric determination of the solubility of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide in an organic solvent at a specific temperature.

Objective: To determine the saturation solubility of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide in a selected organic solvent at a controlled temperature.

Materials:

-

1-ethyl-2,3,3-trimethyl-3H-indolium iodide (purity >98%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide to a series of scintillation vials.

-

Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation is reached. The solution should have undissolved solid remaining at the bottom.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (e.g., 2.0 mL) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A vacuum oven is recommended to facilitate evaporation at a lower temperature.

-

Once the solvent is completely evaporated, allow the vial to cool to room temperature in a desiccator.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the solute by the volume of the solvent sample taken.

Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant collected

-

Logical Workflow and Visualization

The process of determining the solubility of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide can be visualized as a logical workflow.

References

In-Depth Technical Guide: 1-ethyl-2,3,3-trimethyl-3H-indolium iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-ethyl-2,3,3-trimethyl-3H-indolium iodide is a quaternary ammonium salt of an indolenine derivative, commonly known as a Fischer's base quaternary salt. While this compound itself is not typically classified as a bioactive agent with a direct therapeutic mechanism of action, its core function is of critical importance in the synthesis of cyanine dyes. These dyes, particularly those in the near-infrared (NIR) spectrum, are extensively used in medical diagnostics, imaging, and photodynamic therapy. This guide elucidates the role of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide as a key chemical intermediate and details the mechanism of action of a prominent cyanine dye, Indocyanine Green (ICG), as a representative end-product.

Core Function: Precursor in Cyanine Dye Synthesis

The primary role of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide is to serve as a heterocyclic building block in the synthesis of polymethine cyanine dyes. The indolium ring system is a common component of many commercially and medically significant dyes. The synthesis generally involves the condensation of two heterocyclic quaternary salts, such as 1-ethyl-2,3,3-trimethyl-3H-indolium iodide, with a linking agent that forms the polymethine bridge.

The general synthesis pathway involves the reaction of the indolinium salt with a reactive intermediate, such as N-[5-(phenylamino)-2,4-phentadienylidene] aniline monohydrochloride or 2-chloro-formyl-3-hydroxy-methylenecyclohexene, often in a mixture of glacial acetic acid and acetic anhydride.[1] The length of the polymethine chain between the two indolium rings dictates the absorption and emission wavelengths of the resulting dye. For instance, monomethine dyes absorb in the visible region, while pentamethine and heptamethine cyanines absorb in the near-infrared (NIR) region.[2]

Caption: Synthesis of a symmetrical cyanine dye from 1-ethyl-2,3,3-trimethyl-3H-indolium iodide.

Mechanism of Action of a Representative Cyanine Dye: Indocyanine Green (ICG)

Indocyanine Green (ICG) is a tricarbocyanine dye used extensively in medical diagnostics for applications such as determining cardiac output, hepatic function, and for ophthalmic angiography.[3] Its mechanism of action is primarily biophysical and pharmacokinetic.

Intravascular Confinement and Protein Binding

Upon intravenous injection, ICG rapidly and strongly binds to plasma proteins, primarily albumin (98%).[3][4][5] This binding confines the dye to the vascular compartment, preventing its diffusion into the interstitial space.[5][6] This property is crucial for its use in angiography, where it serves as a contrast agent to visualize blood vessels.

Hepatic Uptake and Biliary Excretion

ICG is almost exclusively taken up from the plasma by hepatocytes in the liver.[4][5][6] It is then secreted unchanged into the bile.[4][6] The dye does not undergo enterohepatic recirculation.[4] The rate of ICG clearance from the bloodstream is a direct measure of hepatic function and blood flow.[6]

Near-Infrared (NIR) Fluorescence

ICG absorbs light in the near-infrared spectrum, with a peak absorption at approximately 800-805 nm in blood, and emits fluorescence at a slightly longer wavelength (peak emission around 830 nm).[5][6] NIR light has the advantage of deeper tissue penetration and reduced background autofluorescence from biological tissues, which allows for clear in-vivo imaging.[6] This property is leveraged for fluorescence imaging of vasculature, tissue perfusion, and lymphatic mapping.[5]

Tumor Targeting (EPR Effect)

In oncological imaging, ICG can accumulate in tumors through the enhanced permeability and retention (EPR) effect.[4][7] The leaky blood vessels characteristic of many tumors allow for the extravasation of the ICG-protein complex, leading to its retention in the tumor microenvironment.[7]

Caption: The pharmacokinetic and photophysical mechanism of action of Indocyanine Green (ICG).

Experimental Protocols

As the primary function of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide is in synthesis, the relevant experimental protocols are chemical rather than biological.

Synthesis of 2,3,3-trimethyl-indolenine (Fischer's Base)

The precursor to the title compound is synthesized via the Fischer indole synthesis.[1]

-

React phenylhydrazine and methyl isopropyl ketone.

-

Purify the resulting indolenine by vacuum distillation.

Quaternization to form 1-ethyl-2,3,3-trimethyl-3H-indolium iodide

-

Suspend the synthesized 2,3,3-trimethyl-indolenine in a suitable solvent such as acetonitrile.

-

Add ethyl iodide to the suspension.

-

Heat the mixture to reflux with stirring for several hours.

-

After cooling, remove the solvent and excess ethyl iodide via rotary evaporation.

-

Wash the resulting product with a non-polar solvent like diethyl ether and dry to yield the final product.

General Synthesis of a Symmetrical Trimethine Cyanine Dye

-

Dissolve 1-ethyl-2,3,3-trimethyl-3H-indolium iodide in pyridine at an elevated temperature (e.g., 120°C).

-

Add triethyl orthoformate dropwise to the stirred solution over 30 minutes.

-

Continue heating for approximately 2 hours.

-

After the reaction is complete, cool the mixture and triturate with diethyl ether to precipitate the crude dye.

-

Purify the product using silica gel column chromatography.

Caption: Experimental workflow for the synthesis of a symmetrical cyanine dye.

Quantitative Data

Quantitative data regarding the direct biological mechanism of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide is not available in the literature. However, the photophysical properties of the resulting cyanine dyes are well-characterized. The table below presents typical data for Indocyanine Green (ICG).

| Property | Value | Reference |

| Peak Spectral Absorption (in blood) | ~805 nm | [5] |

| Peak Fluorescence Emission (in blood) | ~830 nm | [5][6] |

| Plasma Protein Binding | 98% | [3][5] |

| Half-life in Circulation | 150 to 180 seconds | [3] |

| Primary Route of Elimination | Exclusive hepatic uptake and biliary excretion | [4][5][6] |

Conclusion

1-ethyl-2,3,3-trimethyl-3H-indolium iodide is a crucial chemical intermediate whose significance in drug development and research lies in its role as a precursor to cyanine dyes. The "mechanism of action" is therefore best understood through the lens of the final, functional dye molecules. As exemplified by Indocyanine Green, these dyes have well-defined pharmacokinetic and photophysical properties that make them invaluable tools for in-vivo imaging and diagnostics. Future research and development in this area will likely continue to utilize this and similar indolium salts to create novel cyanine dyes with tailored properties for specific therapeutic and diagnostic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Indocyanine green - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. drugs.com [drugs.com]

- 6. What is the mechanism of Indocyanine Green? [synapse.patsnap.com]

- 7. Indocyanine Green (ICG): Your Ultimate Guide For Applications, Safety, And Sourcing! | OCTAGONCHEM [octagonchem.com]

An In-depth Technical Guide to the Safety and Handling of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-ethyl-2,3,3-trimethyl-3H-indolium iodide (CAS RN: 14134-81-7), a chemical intermediate primarily used in the synthesis of cyanine dyes. The following sections detail its physicochemical properties, potential hazards, safe handling procedures, and experimental protocols for its common applications.

Chemical and Physical Properties

1-ethyl-2,3,3-trimethyl-3H-indolium iodide is a white to light yellow or purple powder or crystalline solid.[1] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C13H18IN | [2] |

| Molecular Weight | 315.2 g/mol | [3] |

| Appearance | White to Light yellow to Purple powder to crystal | [1] |

| Purity | >98.0% (T)(HPLC) | [1] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [2] |

Safety and Hazard Information

| Hazard | GHS Classification | Precautionary Statement Codes |

| Acute Oral Toxicity | Harmful if swallowed | H302 |

| Skin Irritation | Causes skin irritation | H315, P264, P280, P302+P352, P332+P313, P362 |

| Eye Irritation | Causes serious eye irritation | H319, P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | May cause respiratory irritation | H335, P261 |

Signal Word: Warning[2]

It is crucial for researchers to treat this compound with a high degree of caution, assuming it may have other uncharacterized hazardous properties.

Personal Protective Equipment (PPE)

A standardized PPE workflow should be followed to minimize exposure.

Handling and Storage

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

-

Handling: Always handle 1-ethyl-2,3,3-trimethyl-3H-indolium iodide in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes by wearing appropriate personal protective equipment.[1] Wash hands thoroughly after handling.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere to prevent degradation.[2]

Experimental Protocols

1-ethyl-2,3,3-trimethyl-3H-indolium iodide is a key intermediate in the synthesis of various cyanine dyes. The following is a generalized protocol for its use in this application, compiled from various sources.

General Synthesis of Cyanine Dyes

This protocol outlines the general steps for the synthesis of a cyanine dye using 1-ethyl-2,3,3-trimethyl-3H-indolium iodide as a starting material.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-ethyl-2,3,3-trimethyl-3H-indolium iodide in a suitable solvent such as pyridine or acetonitrile.

-

Reagent Addition: Add the appropriate aniline or aldehyde derivative, along with a condensing agent like triethyl orthoformate or acetic anhydride. A base, such as triethylamine, may also be added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux for a period ranging from one to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The crude cyanine dye may precipitate directly from the solution or can be precipitated by the addition of a non-polar solvent like diethyl ether.

-

Purification: Collect the crude product by filtration and wash it with a suitable solvent. Further purification can be achieved by recrystallization from a solvent system such as methanol/isopropanol or by column chromatography on silica gel.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

| Situation | Procedure |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1] |

| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

| Spill | Evacuate the area. Wear appropriate personal protective equipment. Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water. |

This technical guide is intended to provide essential safety and handling information for 1-ethyl-2,3,3-trimethyl-3H-indolium iodide. It is not a substitute for a thorough understanding of the material's properties and the implementation of sound laboratory practices. Always consult the most up-to-date Safety Data Sheet (SDS) before working with this or any other chemical.

References

An In-depth Technical Guide to the Purity Assessment of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide, a key intermediate in the synthesis of various organic dyes and research chemicals. Ensuring the purity of this compound is critical for the reliability and reproducibility of downstream applications. This document outlines common analytical techniques, provides detailed experimental protocols, and discusses potential impurities.

Introduction

1-ethyl-2,3,3-trimethyl-3H-indolium iodide is a quaternary ammonium salt belonging to the indolium family. It serves as a precursor for the synthesis of cyanine dyes, which have widespread applications in biotechnology, materials science, and diagnostics. The purity of this starting material directly impacts the quality, yield, and spectral properties of the final dye products. This guide details the primary analytical techniques for a comprehensive purity assessment.

Analytical Techniques for Purity Assessment

A multi-faceted approach employing several analytical techniques is recommended for a thorough purity assessment of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification.

HPLC is the most common method for determining the purity of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide, with many commercial suppliers reporting purity levels greater than 98% as determined by this technique.[1][2] A reversed-phase HPLC method is typically employed to separate the target compound from its impurities.

Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient elution is often effective. A typical mobile phase consists of:

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Solvent B: Acetonitrile (ACN) with 0.1% TFA or formic acid.

-

-

Gradient Program: A linear gradient from 5% to 95% Solvent B over 20-30 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the absorbance maximum of the indolium cation (typically around 260-280 nm).

-

Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

-

Quantification: Purity is typically determined by area percentage, assuming all components have a similar response factor at the detection wavelength.

Data Presentation: HPLC Purity Analysis

| Parameter | Value |

| Purity (Area %) | >98.0% |

| Retention Time | Dependent on specific method |

| Major Impurities | <2.0% (total) |

Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are suitable solvents.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Data Acquisition:

-

¹H NMR: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired.

-

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts with expected values to confirm the structure. Impurities will present as additional peaks in the spectrum.

Expected ¹H NMR Chemical Shifts (Predicted)

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| C(CH₃)₂ | ~1.6 | singlet | 6H |

| C=C-CH₃ | ~2.8 | singlet | 3H |

| N-CH₂-CH₃ | ~1.5 | triplet | 3H |

| N-CH₂-CH₃ | ~4.5 | quartet | 2H |

| Aromatic Protons | 7.5 - 8.0 | multiplet | 4H |

Mass spectrometry is used to confirm the molecular weight of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide. Electrospray ionization (ESI) is a suitable ionization technique for this quaternary ammonium salt.

Experimental Protocol: ESI-MS

-

Instrumentation: A mass spectrometer with an ESI source. This can be a standalone instrument or coupled with an HPLC system (LC-MS).

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with the ESI source, such as methanol or acetonitrile/water.

-

Ionization Mode: Positive ion mode should be used to detect the indolium cation.

-

Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range.

-

Data Analysis: The spectrum should show a prominent peak corresponding to the mass of the 1-ethyl-2,3,3-trimethyl-3H-indolium cation (C₁₃H₁₈N⁺), which has a calculated monoisotopic mass of approximately 188.14 Da.

Data Presentation: Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | ESI+ |

| Expected [M]⁺ (C₁₃H₁₈N⁺) | ~188.14 Da |

| Observed [M]⁺ | To be determined |

Potential Impurities

The purity of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide is dependent on the purity of the starting materials and the reaction conditions during its synthesis. A common synthesis route involves the reaction of 2,3,3-trimethyl-3H-indole with ethyl iodide.[3] Potential impurities could include:

-

Unreacted 2,3,3-trimethyl-3H-indole: This starting material may be present if the reaction does not go to completion.

-

Residual Solvents: Solvents used in the synthesis and purification (e.g., acetonitrile, ethanol) may be present.

-

Side-reaction Products: By-products from unintended reactions during the synthesis.

Visualization of Workflows

Workflow for Purity Assessment of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide

Caption: Overall workflow for the purity assessment.

Logical Relationship for Purity Confirmation

Caption: Logic for confirming high purity.

Conclusion

The purity assessment of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide requires a combination of chromatographic and spectroscopic techniques. HPLC provides quantitative information on the purity, while NMR and MS are essential for structural confirmation and identification of impurities. The protocols and information provided in this guide serve as a foundation for researchers and drug development professionals to establish robust quality control procedures for this important chemical intermediate.

References

An In-Depth Technical Guide to the Derivatives of 3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of derivatives based on the 3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide core structure. This quaternary salt of the indolenine heterocycle serves as a versatile building block in synthetic chemistry, particularly in the development of fluorescent probes and as a precursor for more complex molecules in medicinal chemistry.

Core Structure and Physicochemical Properties

The foundational compound, 1-ethyl-2,3,3-trimethyl-3H-indolium iodide, is a heterocyclic salt characterized by a positively charged nitrogen atom within the indolium ring system. This inherent charge and the reactivity of the C2-methyl group make it a valuable synthon.

Properties of the Core Compound and Related Derivatives

The following table summarizes the key physicochemical properties of the parent compound and a closely related hydroxyethyl derivative. This data is essential for solubility, reaction condition planning, and material characterization.

| Property | 1-ethyl-2,3,3-trimethyl-3H-indolium iodide | 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide |

| CAS Number | 14134-81-7[1][2] | 50839-66-2[3] |

| Molecular Formula | C₁₃H₁₈IN | C₁₃H₁₈INO[3] |

| Molecular Weight | 315.19 g/mol | 331.19 g/mol [3] |

| IUPAC Name | 1-ethyl-2,3,3-trimethyl-3H-indolium iodide | 2-(2,3,3-trimethylindol-1-ium-1-yl)ethanol iodide[3] |

| Appearance | White to light yellow to purple powder/crystal[1][2] | Not specified |

| Purity | >97% or >98.0%[1][2] | Not specified |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | Not specified |

Synthesis of Derivatives

The 1-ethyl-2,3,3-trimethyl-3H-indolium iodide scaffold is primarily used as a starting material. The methyl group at the C2 position is activated by the quaternary nitrogen, making it susceptible to condensation reactions with aldehydes and other electrophiles. This reactivity is the basis for the synthesis of many derivatives, including cyanine dyes and functional probes.

A prominent example is the synthesis of a furfural derivative-indolium conjugate, which functions as a colorimetric and fluorescent probe for cyanide detection. The synthesis involves a piperidine-catalyzed aldol condensation reaction.

Synthesis Workflow: Furfural-Indolium Conjugate

The following diagram illustrates the general workflow for the synthesis of a functionalized probe from the parent indolium salt.

Applications in Research and Development

While the core indolium salt is primarily a synthetic intermediate, its derivatives have significant applications, particularly as functional molecules for detection and in the broader field of drug discovery.

Fluorescent Probes for Anion Detection

Derivatives of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide are effective as chemosensors. The positively charged indolium core can be conjugated to a chromophore, creating a system where the intramolecular charge transfer (ICT) can be disrupted by an external stimulus.

A furfural-indolium conjugate, for example, acts as a highly selective and sensitive probe for cyanide (CN⁻). The detection mechanism relies on the nucleophilic attack of the cyanide anion on the electrophilic C=N bond of the indolium conjugate. This attack disrupts the ICT pathway, causing a significant blue shift in the absorption spectrum and quenching the fluorescence.

Quantitative Performance Data

The performance of such probes is critical for their practical application.

| Parameter | Value |

| Analyte | Cyanide Anion (CN⁻) |

| Limit of Detection (LOD) | 3.65 x 10⁻⁷ mol/L |

| Spectroscopic Shift (UV-Vis) | 83 nm (Blue Shift) |

| Response | Color bleaching and fluorescence quenching |

Role in Drug Discovery

The indole scaffold, including the 3H-indolium core, is a privileged structure in medicinal chemistry.[4] While the parent compound is not typically a therapeutic agent itself, it serves as a starting point for the synthesis of more complex molecules that target various biological pathways. Indole derivatives have been developed as inhibitors of key targets in oncology and immunology.

For instance, more complex indole-containing structures have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion.[5]

Signaling Pathway Context: IDO1 Inhibition

IDO1 is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. In the tumor microenvironment, IDO1 activity depletes tryptophan, which is essential for T-cell proliferation, and produces kynurenine metabolites that induce T-cell apoptosis. This creates an immunosuppressive environment that allows tumors to evade immune destruction. Inhibitors based on indole and related scaffolds can block this activity, restoring T-cell function and promoting an anti-tumor immune response.

Experimental Protocols

Detailed and reproducible protocols are crucial for the successful application of these compounds in a research setting.

Synthesis of a Furfural-Indolium Fluorescent Probe

This protocol details the synthesis of a cyanide-sensitive fluorescent probe (L1) via an aldol condensation reaction.

Materials:

-

5-(p-nitrophenyl) furfural (2 mM)

-

1-ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide (2 mM)

-

Absolute Ethanol (20 mL)

-

Piperidine (catalyst)

-

Round-bottom flask with reflux condenser

-

Stirring plate with heating mantle

Procedure:

-

Reactant Preparation: In a 50 mL round-bottom flask, combine 5-(p-nitrophenyl) furfural (2 mM) and 1-ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide (2 mM).

-

Solubilization: Add 20 mL of absolute ethanol to the flask and stir until the solids are dissolved.

-

Catalysis: Add a catalytic amount of piperidine to the solution.

-

Reaction: Heat the mixture to 80°C and allow it to reflux with continuous stirring for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC) if desired.

-

Work-up: After 12 hours, remove the flask from the heat and allow it to cool to ambient temperature.

-

Isolation: Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid (a dark red powder) should be purified using an appropriate method, such as column chromatography or recrystallization, to yield the final L1 probe.

Characterization Methods

The synthesized derivatives must be characterized to confirm their structure and purity.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be obtained to elucidate the chemical structure. Tetramethylsilane (TMS) can be used as an internal standard.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and molecular formula of the synthesized compound.[5]

-

Spectrophotometry: UV-Vis and fluorescence spectra are recorded to determine the photophysical properties of the compound, which is especially critical for applications as fluorescent probes.

References

- 1. 1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide | 14134-81-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide | 14134-81-7 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 3. 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide | C13H18INO | CID 13761015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of novel indole derivatives as promising DNA-binding agents and evaluation of antitumor and antitopoisomerase I activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: The Role of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide in the Synthesis of Mitochondrial Probes

Introduction

1-ethyl-2,3,3-trimethyl-3H-indolium iodide is an organic salt belonging to the indolium family of heterocyclic compounds. While not typically used as a direct fluorescent stain for mitochondria, it serves as a critical precursor in the synthesis of various cyanine dyes. These synthetic dyes, which incorporate the indolium moiety, are widely employed in biomedical research for fluorescently labeling and analyzing mitochondria. The indolium core provides a positively charged, lipophilic structure that facilitates the accumulation of these dyes within the mitochondrial matrix, driven by the negative mitochondrial membrane potential. This document provides an overview of the application of indolium-derived dyes for mitochondrial staining, with a focus on the principles of their use and general protocols.

Mechanism of Mitochondrial Targeting by Indolium-Derived Dyes

Indolium-based cyanine dyes are cationic and lipophilic. This chemical characteristic is key to their ability to selectively accumulate in mitochondria. The inner mitochondrial membrane maintains a significant electrochemical gradient, with the mitochondrial matrix being negatively charged relative to the cytoplasm. This negative potential attracts the positively charged indolium-derived dyes, causing them to concentrate within the mitochondria. The extent of dye accumulation is directly proportional to the mitochondrial membrane potential, making these dyes valuable tools for assessing mitochondrial health. A decrease in mitochondrial membrane potential, a hallmark of cellular stress and apoptosis, will result in a reduced accumulation of these dyes.

Application Notes for a Representative Indolium-Derived Mitochondrial Probe: JC-1

A prominent example of a carbocyanine dye that utilizes a structure related to indolium is JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide).[1][2][3] JC-1 is a ratiometric fluorescent probe widely used to measure mitochondrial membrane potential.[1][2][3]

-

Principle of JC-1 Staining: In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates within the mitochondria that emit red fluorescence (at approximately 590 nm).[1][2][3] In cells with a low mitochondrial membrane potential (e.g., apoptotic or metabolically stressed cells), JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence (at approximately 527-530 nm).[1][2][3] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential, largely independent of factors like mitochondrial size and shape.

-

Advantages of JC-1:

-

Ratiometric Measurement: The dual emission allows for a more quantitative and reliable assessment of mitochondrial membrane potential compared to single-wavelength probes.

-

High Sensitivity: JC-1 is highly sensitive to changes in mitochondrial membrane potential.

-

Broad Applicability: It can be used in various cell types and is compatible with fluorescence microscopy, flow cytometry, and plate-based assays.

-

-

Limitations of JC-1:

-

Poor Water Solubility: JC-1 has low solubility in aqueous buffers, which can lead to precipitation.[1]

-

Photobleaching: Like many fluorescent dyes, JC-1 is susceptible to photobleaching upon prolonged exposure to excitation light.

-

Quantitative Data Summary

The following table summarizes key quantitative data for the representative indolium-derived mitochondrial probe, JC-1.

| Parameter | Value | Reference |

| Excitation Wavelength (Monomer) | ~510-515 nm | [1][3] |

| Emission Wavelength (Monomer) | ~527-530 nm (Green) | [1][2][3] |

| Excitation Wavelength (J-aggregate) | ~585 nm | [1][2] |

| Emission Wavelength (J-aggregate) | ~590 nm (Red) | [1][2][3] |

| Typical Stock Solution Concentration | 2-10 mM in DMSO | [3] |

| Typical Working Concentration | 1-15 µmol/L | [4] |

| Typical Incubation Time | 15-30 minutes | [4][5] |

| Typical Incubation Temperature | 37°C | [4][5] |

Experimental Protocols

Protocol 1: Preparation of JC-1 Stock and Working Solutions

Materials:

-

JC-1 dye powder

-

Dimethyl sulfoxide (DMSO), high quality

-

Culture medium or Hanks' Balanced Salt Solution (HBSS)

-

Microcentrifuge tubes

Procedure:

-

Prepare JC-1 Stock Solution (2-10 mM):

-

Allow the JC-1 powder and DMSO to equilibrate to room temperature.

-

Add the appropriate volume of DMSO to the vial of JC-1 powder to achieve the desired concentration (e.g., for a 2 mM stock solution from 100 nmol of JC-1, add 50 µl of DMSO).[4]

-

Vortex thoroughly to dissolve the powder completely.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light. The stock solution is typically stable for up to one month.[4]

-

-

Prepare JC-1 Working Solution (1-15 µmol/L):

-

Equilibrate the JC-1 stock solution and culture medium (or HBSS) to room temperature.

-

Dilute the JC-1 stock solution into the culture medium to the desired final working concentration. For example, to make a 4 µmol/L working solution, you can add a specific volume of the stock solution to the medium.

-

Mix immediately and thoroughly by pipetting. It is crucial to ensure the dye is well-dispersed to prevent aggregation in the solution.

-

Protocol 2: Staining Cells with JC-1 for Fluorescence Microscopy

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

JC-1 working solution (prepared as in Protocol 1)

-

Imaging Buffer (e.g., HBSS or a specialized buffer provided with a kit)

-

Fluorescence microscope with appropriate filter sets for green and red fluorescence

Procedure:

-

Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.

-

Induce Apoptosis (Optional): If comparing healthy and apoptotic cells, treat the experimental group with an apoptosis-inducing agent (e.g., staurosporine) for the appropriate duration. Include a vehicle control group.

-

Staining:

-

Remove the culture medium from the cells.

-

Add the pre-warmed JC-1 working solution to the cells.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[4]

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells twice with a pre-warmed imaging buffer (e.g., HBSS).

-

-

Imaging:

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Immediately observe the cells under a fluorescence microscope.

-

Capture images using both green (e.g., FITC) and red (e.g., TRITC/PE) channels.

-

In healthy cells, you will observe red fluorescent mitochondria. In apoptotic cells, the fluorescence will shift to predominantly green.

-

Protocol 3: Analysis of Mitochondrial Membrane Potential using Flow Cytometry

Materials:

-

Suspension or trypsinized adherent cells

-

JC-1 working solution

-

Phosphate-buffered saline (PBS)

-

Flow cytometer with a 488 nm laser and detectors for green (FL1) and red (FL2) fluorescence

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of your control and treated cells.

-

Staining:

-

Add the JC-1 working solution to the cell suspension.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Centrifuge the cells to pellet them.

-

Resuspend the cell pellet in PBS.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer using a 488 nm excitation laser.

-

Collect both green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

-

Healthy cells will show a high red fluorescence signal, while apoptotic cells will exhibit a shift to high green fluorescence. The ratio of red to green fluorescence intensity can be used to quantify the changes in mitochondrial membrane potential.

-

Visualizations

Caption: Workflow for mitochondrial staining and analysis using JC-1.

References

Application Notes and Protocols for 1-ethyl-2,3,3-trimethyl-3H-indolium iodide in the Context of Cellular Imaging

Introduction

1-ethyl-2,3,3-trimethyl-3H-indolium iodide is a heterocyclic organic compound. While not a direct stain for cellular components, it serves as a critical precursor in the synthesis of novel fluorescent probes for biological imaging. Its indolium core is a key building block for creating molecules with specific sensing capabilities. This document outlines the role of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide in the development of fluorescent probes and provides a protocol for the synthesis of a cyanide-sensing probe as a primary application example. A generalized protocol for the application of such a synthesized probe in cell staining is also provided for research and development purposes.

Overview of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide in Probe Synthesis

1-ethyl-2,3,3-trimethyl-3H-indolium iodide is a key reagent in the synthesis of fluorescent probes due to its chemical properties that allow for the creation of conjugated systems with unique photophysical characteristics. A notable application is in the development of colorimetric and fluorescent probes for the detection of specific analytes, such as cyanide ions (CN⁻).

For instance, a novel furfural derivative–indolium conjugated colorimetric and fluorescent probe, referred to as L1, was synthesized through the aldol reaction of 5-(p-nitrophenyl) furfural and 1-ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide.[1] This probe exhibits a significant color and fluorescence change in response to cyanide.[1] The detection mechanism is based on the nucleophilic attack of cyanide on the C=N bond of the indolium moiety, which disrupts the intramolecular charge transfer (ICT) and leads to a detectable change in the probe's optical properties.[1]

Quantitative Data Summary

The following table summarizes the key performance indicators of a cyanide probe (L1) synthesized using 1-ethyl-2,3,3-trimethyl-3H-indolium iodide.

| Parameter | Value | Reference |

| Analyte | Cyanide (CN⁻) | [1] |

| Limit of Detection (LOD) | 3.65 x 10⁻⁷ mol/L | [1] |

| Spectroscopic Change | Large blue shift (83 nm) | [1] |

| Visual Change | Color bleaching and fluorescence quenching | [1] |

| Solvent System | DMSO/H₂O (1:1, v/v) | [1] |

Experimental Protocols